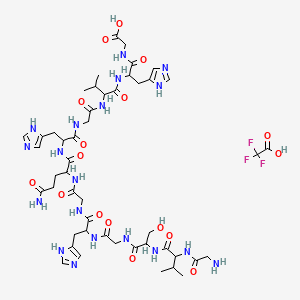

H-Arg-Gly-NH2 sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du sulfate de H-Arg-Gly-NH2 implique généralement le couplage d'acides aminés protégés suivi de la déprotection et de la sulfatation. Une méthode courante commence par la protection du groupe amino de l'arginine et du groupe carboxyle de la glycine. Les acides aminés protégés sont ensuite couplés à l'aide d'un réactif de couplage tel que la dicyclohexylcarbodiimide (DCC) ou la N,N'-diisopropylcarbodiimide (DIC) en présence d'un catalyseur comme le 1-hydroxybenzotriazole (HOBt). Après la réaction de couplage, les groupes protecteurs sont éliminés, et le dipeptide résultant est traité avec de l'acide sulfurique pour former le sel de sulfate .

Méthodes de production industrielle

La production industrielle du sulfate de H-Arg-Gly-NH2 peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, utilisant souvent des synthétiseurs de peptides automatisés et la chromatographie liquide haute performance (HPLC) pour la purification. L'utilisation de la synthèse peptidique en phase solide (SPPS) est également courante dans les milieux industriels pour rationaliser le processus de production.

Analyse Des Réactions Chimiques

Types de réactions

Le sulfate de H-Arg-Gly-NH2 peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu arginine peut être oxydé pour former du monoxyde d'azote et de la citrulline.

Réduction : Le composé peut être réduit dans des conditions spécifiques pour donner différents dérivés.

Substitution : Le groupe amide peut participer à des réactions de substitution, conduisant à la formation de divers analogues.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène ou d'autres agents oxydants peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Des réactifs tels que les chlorures d'acyle ou les anhydrides peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Monoxyde d'azote et citrulline.

Réduction : Divers dérivés réduits du dipeptide.

Substitution : Composés analogues avec des groupes fonctionnels modifiés.

Applications de recherche scientifique

Le sulfate de H-Arg-Gly-NH2 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme élément de base pour la synthèse de peptides et de protéines plus complexes.

Biologie : Étudié pour son rôle dans la signalisation cellulaire et le métabolisme.

Médecine : Investigé pour ses effets thérapeutiques potentiels, notamment la cicatrisation des plaies et la modulation immunitaire.

Industrie : Utilisé dans la production de médicaments à base de peptides et comme outil de recherche dans le développement de médicaments .

Mécanisme d'action

Le mécanisme d'action du sulfate de H-Arg-Gly-NH2 implique son interaction avec diverses cibles moléculaires et voies. Le résidu arginine peut être métabolisé pour produire du monoxyde d'azote, une molécule de signalisation clé impliquée dans la vasodilatation et la réponse immunitaire. Le dipeptide peut également moduler l'activité des enzymes et des récepteurs, influençant les processus cellulaires tels que la synthèse des protéines et la prolifération cellulaire .

Applications De Recherche Scientifique

H-Arg-Gly-NH2 sulfate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

Biology: Studied for its role in cellular signaling and metabolism.

Medicine: Investigated for its potential therapeutic effects, including wound healing and immune modulation.

Industry: Utilized in the production of peptide-based drugs and as a research tool in drug development .

Mécanisme D'action

The mechanism of action of H-Arg-Gly-NH2 sulfate involves its interaction with various molecular targets and pathways. The arginine residue can be metabolized to produce nitric oxide, a key signaling molecule involved in vasodilation and immune response. The dipeptide can also modulate the activity of enzymes and receptors, influencing cellular processes such as protein synthesis and cell proliferation .

Comparaison Avec Des Composés Similaires

Composés similaires

H-Arg-Gly-OH : Structure similaire mais sans groupe amide.

H-Arg-Ala-NH2 : Contient de l'alanine au lieu de la glycine.

H-Arg-Gly-OMe : Dérivé d'ester méthylique du dipeptide.

Unicité

Le sulfate de H-Arg-Gly-NH2 est unique en raison de son groupe sulfate, qui améliore sa solubilité et sa stabilité. La présence du groupe amide le distingue également d'autres composés similaires, ce qui peut modifier son activité biologique et en faire un outil précieux dans la recherche .

Propriétés

IUPAC Name |

2-amino-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N6O2/c9-5(2-1-3-13-8(11)12)7(16)14-4-6(10)15/h5H,1-4,9H2,(H2,10,15)(H,14,16)(H4,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBSXHBKCDJFTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)N)N)CN=C(N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12108995.png)

![tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12109000.png)

![2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol](/img/structure/B12109005.png)

![Methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B12109014.png)